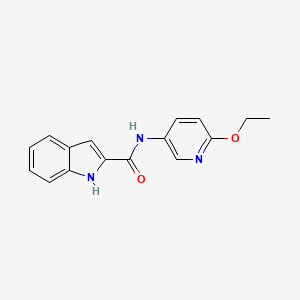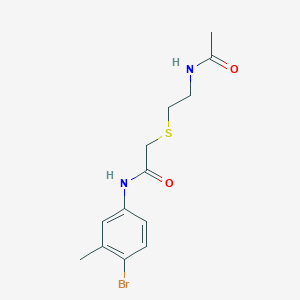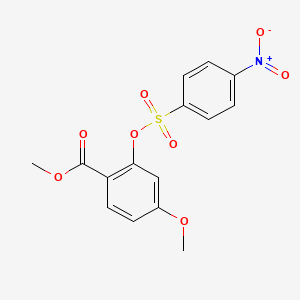
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide, also known as EPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPIC is a small molecule that can be synthesized in the lab, and it has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and protect neurons from oxidative stress. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has also been found to modulate the immune system by regulating the production of cytokines and chemokines. In addition, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and fluorescent properties. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide can be used as a probe to study biological systems, and it has been found to be non-toxic at low concentrations. However, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide also has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.
将来の方向性
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has several potential future directions for research. It could be further investigated for its anti-inflammatory and anticancer properties, and its ability to modulate the immune system. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide could also be studied for its potential use as a neuroprotective agent and for its ability to improve cognitive function. In addition, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide could be used as a probe for imaging in biological systems, and its fluorescent properties could be further optimized. Overall, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
合成法
The synthesis of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide involves the reaction of 3-ethoxypyridine with indole-2-carboxylic acid, which results in the formation of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide. This reaction can be carried out using various methods, including refluxing the reactants in a suitable solvent, using a catalyst, or carrying out the reaction under microwave irradiation. The yield and purity of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide can be improved by optimizing the reaction conditions.
科学的研究の応用
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and neuroprotective properties. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has also been investigated for its ability to modulate the immune system and to act as an antioxidant. In addition, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been used as a fluorescent probe for imaging in biological systems.
特性
IUPAC Name |
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15-8-7-12(10-17-15)18-16(20)14-9-11-5-3-4-6-13(11)19-14/h3-10,19H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMBCNYOKSILHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)

![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)
![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)